![molecular formula C18H19NO3 B4856410 N-(1,3-benzodioxol-5-ylmethyl)-4-isopropylbenzamide](/img/structure/B4856410.png)
N-(1,3-benzodioxol-5-ylmethyl)-4-isopropylbenzamide
Overview
Description
“N-(1,3-BENZODIOXOL-5-YLMETHYL)-N’-PHENYLUREA” is a chemical compound provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . It has a linear formula of C15H14N2O3 .
Molecular Structure Analysis
The molecular structure of a similar compound, “N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine”, is available in the NIST Chemistry WebBook . It has a molecular formula of C12H17NO2 .
Chemical Reactions Analysis
The chemical reactions of similar compounds can involve their acetamide groups, interactions with different reagents, and the potential for undergoing oxidation or reduction.
Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “1-(1,3-Benzodioxol-5-yl)-N-methylethanamine”, include a molecular formula of C10H13NO2 and an average mass of 179.216 Da .
Scientific Research Applications
Anticancer Evaluation
A series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been designed based on literature reports of the activity of indoles against various cancer cell lines . These compounds have been synthesized via a Pd - catalyzed C-N cross - coupling, and evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .
Structure-Activity Relationship Study
A detailed structure–activity relationship study culminated in the identification of 3- N -benzo [1,2,5]oxadiazole 17 and 3- N -2-methylquinoline 20, whose IC 50 values ranged from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 . Further mechanistic studies revealed that 20 caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells .
Chemical Structure and Properties
“N-(1,3-benzodioxol-5-ylmethyl)-4-isopropylbenzamide” is a chemical compound with the formula: C 12 H 17 NO 2 . Its molecular weight is 207.2689 .
Analogue of Capsaicin
“N-[(1,3-Benzodioxol-5-yl)methyl]benzenesulfonamide” is an analogue of capsaicin . Capsaicin is the compound found in chili peppers that gives them their characteristic spiciness. It has various applications in medical research, including pain relief and cancer treatment.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-propan-2-ylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-12(2)14-4-6-15(7-5-14)18(20)19-10-13-3-8-16-17(9-13)22-11-21-16/h3-9,12H,10-11H2,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLKPKUHOELBVIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NCC2=CC3=C(C=C2)OCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-(propan-2-yl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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